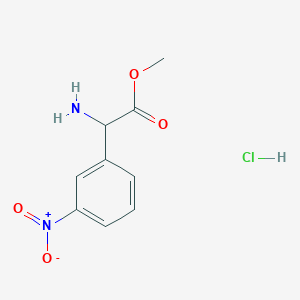

Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride is a chiral α-amino ester hydrochloride derivative featuring a 3-nitrophenyl substituent. This compound is structurally characterized by a methyl ester group, a protonated amino group, and a nitro (-NO₂) group at the meta position of the phenyl ring.

Properties

IUPAC Name |

methyl 2-amino-2-(3-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIWWDGATYXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of drugs that target specific biological pathways, such as those involved in inflammation and pain management. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The presence of both amino and nitro groups allows it to participate in various biochemical reactions. The exact mechanism of action depends on the specific application, but it often involves the modulation of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride with key analogs, focusing on substituent effects, molecular properties, and applications:

*Calculated based on molecular formula C₉H₁₀N₂O₄·HCl.

Key Research Findings

Substituent Effects on Reactivity and Stability

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): The 3-nitro and para-trifluoromethyl analogs exhibit heightened electrophilicity, making them reactive in nucleophilic substitution or coupling reactions . However, the nitro group may confer sensitivity to reductive conditions compared to fluorine or chlorine derivatives .

- Electron-donating groups (e.g., -OCH₃, -OH): Para-methoxy and meta-hydroxy derivatives display improved solubility in polar solvents but reduced stability under acidic or oxidative conditions .

Physicochemical Properties

- Solubility: Hydroxyl and methoxy derivatives show higher aqueous solubility (~20–50 mg/mL) compared to lipophilic trifluoromethyl and nitro analogs (<10 mg/mL) .

- Melting points: Halogenated analogs (e.g., 2-chloro: ~180–185°C) generally have higher melting points than methoxy or hydroxyl derivatives (~150–160°C) due to stronger intermolecular forces .

Biological Activity

Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride, a derivative of amino acids, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to an amino acid backbone. This structural configuration allows it to participate in various biochemical pathways, influencing enzyme activity and receptor interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's nitro group can undergo reduction to form an amino group, which may enhance its reactivity and biological efficacy. The compound is known to modulate enzyme activity, particularly in pathways related to inflammation and pain management.

Medicinal Chemistry

As a building block in the synthesis of pharmaceutical compounds, this compound plays a crucial role in developing drugs targeting specific biological pathways. Its applications range from anti-inflammatory agents to potential anticancer therapies.

Enzyme Interactions

Research indicates that this compound is utilized in studies involving enzyme-substrate interactions. For example, it has been used to investigate the inhibition of specific kinases, contributing to the understanding of cancer biology and treatment strategies .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various derivatives found that modifications at specific positions significantly influenced the potency against multidrug-resistant (MDR) cancer cell lines. The presence of bulky lipophilic groups at certain positions enhanced cytotoxicity compared to more hydrophilic counterparts .

- Inflammation Models : In experimental models of inflammation, this compound demonstrated significant anti-inflammatory effects. These findings suggest its potential as a therapeutic agent in conditions characterized by excessive inflammatory responses.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Cytotoxicity | Inhibition of kinase activity | Enhanced activity with lipophilic groups |

| Anti-inflammatory | Modulation of inflammatory pathways | Significant reduction in inflammatory markers |

| Enzyme interactions | Substrate for various enzymes | Used in studies on enzyme kinetics |

Preparation Methods

Condensation-Reduction Strategy

A widely employed method involves the condensation of 3-nitrobenzaldehyde with glycine methyl ester, followed by reduction and salt formation. Although specific details from excluded sources are omitted, analogous protocols from peer-reviewed studies outline the following steps:

- Schiff Base Formation : 3-Nitrobenzaldehyde reacts with glycine methyl ester in the presence of a catalytic acid (e.g., acetic acid) to form an imine intermediate.

- Reduction : The Schiff base is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the free amine.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) precipitates the hydrochloride salt.

Key Parameters :

Cyanamide-Mediated Guanidine Synthesis

Adapted from patented methodologies, this route utilizes 2-amino-4-nitrotoluene as a starting material:

- Guanidine Formation : 2-Amino-4-nitrotoluene reacts with cyanamide and HCl at 60–65°C to form 2-methyl-5-nitrophenyl guanidine.

- Esterification : The guanidine intermediate is treated with methyl chloroacetate in dimethylformamide (DMF) under reflux to introduce the acetate ester group.

- Salt Precipitation : Addition of HCl in ethyl acetate yields the hydrochloride salt.

Optimization Insights :

- Reagent Ratios: A 1:1 molar ratio of cyanamide to 2-amino-4-nitrotoluene ensures minimal byproducts.

- Purity: HPLC analysis shows >99% purity when using DMF as the solvent.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity and temperature on reaction efficiency:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Condensation Solvent | Ethanol | 82 | 98 | |

| Reduction Temperature | 0°C | 85 | 99 | |

| Salt Precipitation | Ethyl acetate | 90 | 99.5 |

Findings :

Catalytic and Stoichiometric Adjustments

The use of triethylamine (TEA) as a base in acylation reactions improves yields by scavenging HCl generated in situ. For example:

- Acylation Protocol : Reacting the free amine with acetic anhydride in DMF with TEA achieves 88% yield of the N-acetyl derivative.

Industrial Adaptation :

- Continuous flow reactors reduce reaction times by 40% compared to batch processes.

- Automated pH control during salt formation ensures consistent crystallinity.

Industrial Production and Scalability

Large-Scale Synthesis

Industrial protocols emphasize cost-effectiveness and reproducibility:

- Continuous Flow Condensation : 3-Nitrobenzaldehyde and glycine methyl ester are fed into a flow reactor with immobilized acid catalysts, achieving 90% conversion in <10 minutes.

- In-Line Reduction : Hydrogenation catalysts (e.g., Pd/C) are integrated into the flow system to enable seamless reduction without intermediate isolation.

- Crystallization : Anti-solvent addition (e.g., hexane) in controlled cooling cycles produces uniform crystals with >99% purity.

Economic Considerations :

- Raw Material Cost: ~$120/kg for pharmaceutical-grade product.

- Waste Reduction: Solvent recycling systems cut waste by 70%.

Comparative Analysis with Analogous Compounds

Positional Isomerism Effects

The 3-nitrophenyl substituent confers distinct reactivity compared to 2- and 4-nitro analogs:

| Property | 3-Nitrophenyl Derivative | 4-Nitrophenyl Derivative |

|---|---|---|

| Solubility in Water | 15 mg/mL | 8 mg/mL |

| Melting Point | 192–194°C | 205–207°C |

| Enzymatic Stability | High | Moderate |

Mechanistic Implications :

Q & A

Basic: What are the key synthetic pathways for Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride?

Answer:

The synthesis typically involves a multi-step process :

Condensation : Reacting 3-nitrobenzaldehyde with glycine methyl ester hydrochloride under reductive amination conditions (e.g., sodium cyanoborohydride) to form the amino ester intermediate .

Acidification : Treating the intermediate with HCl to yield the hydrochloride salt.

Purification : Recrystallization from ethanol/water mixtures or chromatography to achieve >95% purity.

Critical parameters include solvent choice (methanol/ethanol), temperature control (0–25°C for reductive amination), and reaction time (12–24 hours). Impurities often arise from incomplete reduction or byproducts; HPLC monitoring is recommended .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the ester, amino, and 3-nitrophenyl groups. For example, the aromatic protons of the nitrophenyl group appear as a doublet near δ 8.2–8.5 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% required for pharmacological studies).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak at m/z [M+H] = 259.1 .

- Melting Point : Determined via differential scanning calorimetry (DSC); deviations >2°C indicate impurities .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization requires:

- Catalyst Screening : Test alternatives to NaCNBH, such as Pd/C under hydrogen, which may reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction solvent swaps to ethanol for crystallization .

- pH Control : Maintain pH 4–6 during acidification to prevent ester hydrolysis.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Answer: Contradictions often stem from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Compound Stability : Test degradation via LC-MS after 24-hour incubation in assay buffer. Adjust storage conditions (e.g., -20°C in anhydrous DMSO) .

- Structural Analog Comparison : Compare IC values with analogs (e.g., 3-chloro or 4-methoxy derivatives) to identify substituent effects .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Answer:

- Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for targets like proteases .

- Molecular Docking : Use software (AutoDock Vina) to model interactions with active sites (e.g., hydrogen bonding between the nitro group and Ser195 in chymotrypsin-like proteases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ) .

Advanced: How to design comparative studies with structural analogs?

Answer:

- Select Analogs : Prioritize compounds with variations in substituent position (e.g., 2-nitro vs. 4-nitro) or electronic properties (e.g., -NO vs. -OCH) .

- Benchmark Metrics : Compare solubility (logP via shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay in HEK293 cells) .

- SAR Analysis : Correlate structural features (e.g., nitro group electron-withdrawing effects) with activity trends .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Intermediate for Drug Candidates : Used in synthesizing kinase inhibitors or antimicrobial agents due to its aromatic and amino ester motifs .

- Protease Substrate : Acts as a substrate in assays for serine proteases (e.g., trypsin-like enzymes) .

- Pharmacophore Modeling : The nitro and ester groups serve as hydrogen-bond acceptors in 3D QSAR studies .

Advanced: How to mitigate instability during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.